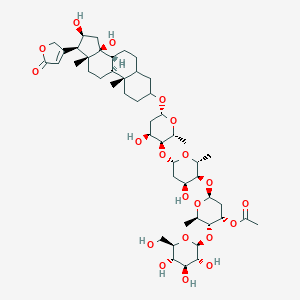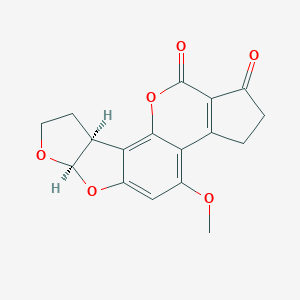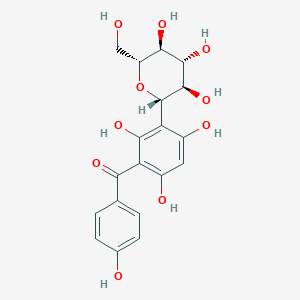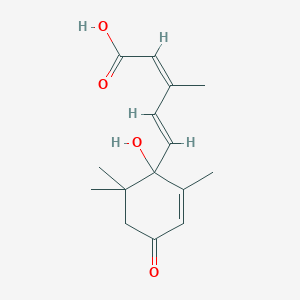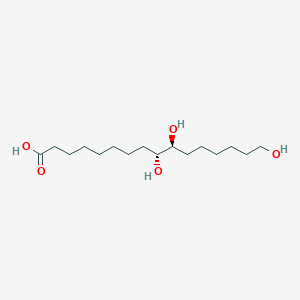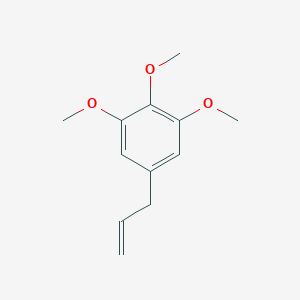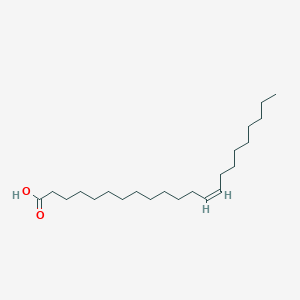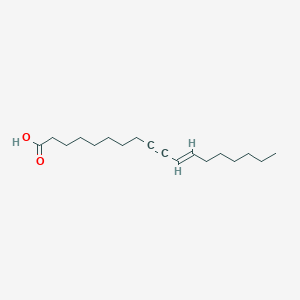
Ximenylsäure
Übersicht
Beschreibung
Ximenynic acid is a natural product found in various plant species, including Ximenia Americana and Ximenia caffra. It is a polyphenolic compound that has been studied for its potential therapeutic applications in a variety of diseases and conditions. Ximenynic acid has been found to have antioxidant, anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been reported to have anti-diabetic and anti-obesity effects.
Wissenschaftliche Forschungsanwendungen
Anti-Aging in Kosmetik und Pharmazeutika
Ximenylsäure wurde als potenziell neuartiger Anti-Aging-Wirkstoff identifiziert. Untersuchungen deuten darauf hin, dass sie in der Kosmetikindustrie zur Entwicklung von Produkten eingesetzt werden kann, die möglicherweise dazu beitragen, die Zeichen der Hautalterung zu reduzieren. Die Eigenschaften der Verbindung wurden auf ihre Wirksamkeit bei der Behandlung altersbedingter Hauterkrankungen untersucht, was auf eine vielversprechende Anwendung in dermatologischen Produkten hindeutet .
Forschung an Heilpflanzen
Die Erforschung von Heilpflanzen hat aufgrund ihrer potenziellen gesundheitlichen Vorteile zunehmend this compound einbezogen. Sie wird wegen ihrer therapeutischen Eigenschaften und ihrer Rolle in der traditionellen Medizin zur Behandlung verschiedener Krankheiten untersucht .
Halbfeste Darreichungsformen
this compound wird für die Verwendung in halbfesten Darreichungsformen wie Cremes und Gelen erforscht. Analytische Verfahren wurden entwickelt, um die Konzentration von this compound in diesen Formulierungen zu bestimmen, was auf ihre zunehmende Bedeutung in pharmazeutischen Anwendungen hindeutet .
Pharmakologische Aktivitäten
Aktuelle Erkenntnisse haben verschiedene pharmakologische Aktivitäten von this compound hervorgehoben. Es werden Studien durchgeführt, um ihre Auswirkungen besser zu verstehen und ihre Verwendung in verschiedenen pharmazeutischen Formulierungen zu erhöhen .
Bestimmung von Elementverunreinigungen
Es laufen Forschungsarbeiten zur Entwicklung von Methoden zur Bestimmung von Elementverunreinigungen in topischen Cremes, die this compound enthalten. Dies ist entscheidend, um die Sicherheit und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten, die die Verbindung enthalten .
Wirkmechanismus
Target of Action
Ximenynic acid, also known as trans-11-octadecen-9-ynoic acid, is a long-chain acetylenic fatty acid . It has been found to have significant effects on the HepG2 human hepatoma cell line . The primary target of ximenynic acid is cyclooxygenase-1 (COX-1) , an enzyme involved in the inflammatory response.
Mode of Action
Ximenynic acid interacts with its target, COX-1, by inhibiting its expression . This inhibition leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. By suppressing COX-1, ximenynic acid can potentially reduce inflammation and pain.
Biochemical Pathways
The action of ximenynic acid affects several biochemical pathways. It has been shown to induce G1/G0 phase arrest in HepG2 cells, inhibiting the expression of CCND3 and CCNE1 genes, and GCN5L2 protein . These genes and proteins are crucial for cell cycle progression, so their inhibition leads to cell cycle arrest. Furthermore, ximenynic acid suppresses the expression of angiogenesis-associated genes, including vascular endothelial growth factor (VEGF)-B and VEGF-C .
Pharmacokinetics
It is known that ximenynic acid is a component of sandalwood seed oil , which suggests that it may be absorbed and distributed in the body through the consumption of this oil.
Result of Action
The result of ximenynic acid’s action is a reduction in cell proliferation and an increase in apoptosis . By inhibiting COX-1 expression and affecting cell cycle progression, ximenynic acid can potentially inhibit the growth of HepG2 cells . Additionally, it alters the apoptosis pathway and the expression of angiogenic factors .
Action Environment
The action of ximenynic acid can be influenced by various environmental factors. For instance, the presence of other compounds in sandalwood seed oil may affect the bioavailability and efficacy of ximenynic acid
Biochemische Analyse
Biochemical Properties
Ximenynic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase-1 (COX-1), where Ximenynic acid selectively inhibits its expression . This inhibition leads to a reduction in the production of pro-inflammatory mediators. Additionally, Ximenynic acid affects the expression of angiogenesis-associated genes, such as vascular endothelial growth factor (VEGF)-B and VEGF-C . These interactions highlight the compound’s potential in modulating inflammatory and angiogenic pathways.
Cellular Effects
Ximenynic acid exerts various effects on different cell types and cellular processes. In HepG2 human hepatoma cells, Ximenynic acid induces cell cycle arrest and promotes apoptosis . It inhibits the G1/S phase transition by downregulating the expression of cell cycle-associated proteins, including general control of amino acid synthesis yeast homolog like 2 (GCN5L2), cyclin D3, and cyclin E1 . Furthermore, Ximenynic acid suppresses the expression of anti-apoptosis protein silent information regulator T1 (SIRT1), leading to increased apoptosis . These effects demonstrate the compound’s potential in regulating cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of Ximenynic acid involves several key interactions at the molecular level. Ximenynic acid binds to and inhibits cyclooxygenase-1 (COX-1), reducing the production of pro-inflammatory mediators . It also downregulates the expression of angiogenesis-associated genes, such as vascular endothelial growth factor (VEGF)-B and VEGF-C . Additionally, Ximenynic acid affects the expression of cell cycle-associated proteins and anti-apoptosis proteins, leading to cell cycle arrest and apoptosis . These molecular interactions highlight the compound’s potential in modulating inflammatory, angiogenic, and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ximenynic acid have been observed to change over time. Studies have shown that Ximenynic acid remains stable under standard laboratory conditions . Its long-term effects on cellular function have been studied in vitro and in vivo. In HepG2 cells, Ximenynic acid’s anti-proliferative and pro-apoptotic effects were sustained over extended periods . These findings suggest that Ximenynic acid maintains its bioactivity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Ximenynic acid vary with different dosages in animal models. In studies involving mice, Ximenynic acid was administered at various concentrations to assess its impact on fatty acid metabolism . Higher doses of Ximenynic acid led to significant reductions in n-9 fatty acids and docosahexaenoic acid (C22:6n-3) levels in the liver and brain . Additionally, Ximenynic acid downregulated the expression of key enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) . These findings indicate that Ximenynic acid can modulate lipid metabolism in a dose-dependent manner.
Metabolic Pathways
Ximenynic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2), which play crucial roles in lipid metabolism . Ximenynic acid has been shown to suppress the expression of these enzymes, leading to alterations in fatty acid composition . Additionally, Ximenynic acid affects the levels of n-3 and n-9 fatty acids in the liver and brain, highlighting its role in regulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Ximenynic acid within cells and tissues involve interactions with various transporters and binding proteins. Ximenynic acid is primarily transported through the bloodstream and distributed to different tissues, including the liver and brain . Its localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins. These interactions play a crucial role in determining the bioavailability and efficacy of Ximenynic acid in different tissues.
Subcellular Localization
Ximenynic acid’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including the endoplasmic reticulum and mitochondria . These interactions are facilitated by targeting signals and post-translational modifications that direct Ximenynic acid to specific compartments within the cell. The subcellular localization of Ximenynic acid is crucial for its role in modulating cellular processes and metabolic pathways.
Eigenschaften
IUPAC Name |
(E)-octadec-11-en-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENIIVIRETXKSV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317249 | |
| Record name | Ximenynic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
557-58-4 | |
| Record name | Ximenynic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ximenynic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ximenynic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ximenynic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-octadec-11-en-9-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYMENYNIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA0Z48P13W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




